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1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Phospholipase D PLD1 inhibition Cancer cell invasion

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5346-58-7) is a low-molecular-weight (163.18 g/mol, C₇H₉N₅) heterocyclic compound belonging to the 4-aminopyrazolo[3,4-d]pyrimidine class. This scaffold is recognized as a privileged structure in medicinal chemistry due to its purine isosterism, enabling engagement with diverse biological targets including kinases and phospholipases.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 5346-58-7
Cat. No. B11919500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5346-58-7
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=NC(=C12)N)C
InChIInChI=1S/C7H9N5/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H2,8,9,10)
InChIKeyBSFPYHUDKOOLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5346-58-7): A Minimalist 4-Aminopyrazolopyrimidine Scaffold for Targeted PLD Inhibition


1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5346-58-7) is a low-molecular-weight (163.18 g/mol, C₇H₉N₅) heterocyclic compound belonging to the 4-aminopyrazolo[3,4-d]pyrimidine class. This scaffold is recognized as a privileged structure in medicinal chemistry due to its purine isosterism, enabling engagement with diverse biological targets including kinases and phospholipases [1]. The compound features methyl substituents at the N1 and C3 positions of the pyrazolo ring and a free 4-amino group, representing one of the simplest fully substituted members of the 1,3-disubstituted-4-aminopyrazolo[3,4-d]pyrimidine series. It has been specifically characterized as a phospholipase D (PLD) inhibitor within a focused chemical library, demonstrating nanomolar potency against recombinant human PLD1 [2][3].

Pathway
PLD1 signaling pathway study fit; enables isoform-selective pharmacological profiling.
Scaffold
Minimal 4-aminopyrazolopyrimidine scaffold for medicinal chemistry derivatization and fragment growth.
Target class
Differentiated PLD inhibitor profile; distinct from kinase-targeted pyrazolopyrimidine probes.

Why Generic Substitution Fails for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Substitution-Pattern-Driven Potency and Isoform Selectivity


Within the 4-aminopyrazolo[3,4-d]pyrimidine class, even minor alterations to the N1 and C3 substituents produce large shifts in both inhibitory potency and isoform selectivity against phospholipase D enzymes. Systematic structure-activity relationship (SAR) data from the same assay platform reveal that replacing the N1-methyl group with hydrogen (3-methyl-1H analog) reduces human PLD1 potency by approximately 3.3-fold (IC50 150 nM → 500 nM), while replacing it with a tert-butyl group reduces potency by 2.3-fold (IC50 150 nM → 350 nM) [1][2]. Critically, these substitution changes also compress the PLD1/PLD2 selectivity window: the 1,3-dimethyl compound exhibits ~10-fold selectivity for PLD1 over PLD2, whereas the tert-butyl and 3-methyl-1H analogs show only ~3.7-fold and ~2.5-fold selectivity, respectively [1]. These quantitative differences mean that the 1,3-dimethyl analog cannot be interchanged with close structural relatives without fundamentally altering the pharmacological profile in PLD-targeting experiments.

Substitution pattern
Risk context
N1-methyl → H (3-methyl-1H analog)
May reduce PLD1 potency and compress PLD1/PLD2 selectivity; not interchangeable for isoform-specific studies.
N1-methyl → tert-butyl (1-tert-butyl-3-methyl analog)
Bulkier N1 group may shift isoform selectivity window and alter target engagement; profile may differ in cell-based assays.
Other C3/N1 variants
SAR divergence from the 1,3-dimethyl substitution may affect PLD inhibition and kinase off-target landscape; requires individual validation.

Product-Specific Quantitative Evidence Guide: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Structural Analogs


Superior Human PLD1 Inhibitory Potency Compared to the 3-Methyl-1H and 1-tert-Butyl-3-Methyl Analogs

In a direct head-to-head comparison using recombinant human PLD1 in a phospholipid vesicle substrate assay, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (16) achieved an IC50 of 150 nM. Under identical assay conditions, the 3-methyl-1H analog (19, lacking the N1-methyl) exhibited an IC50 of 500 nM, while the 1-(tert-butyl)-3-methyl analog (6) showed an IC50 of 350 nM [1][2]. This represents a 3.3-fold and 2.3-fold potency advantage, respectively.

PLD1 Potency
Head-to-head
IC50 150 nM (1,3-dimethyl) vs 500 nM (3-methyl-1H) and 350 nM (1-tert-butyl)
Reported potency difference supports PLD1 assay sensitivity context
Same recombinant hPLD1 vesicle assay; Kulkarni et al. 2014
Phospholipase D PLD1 inhibition Cancer cell invasion

Greatest PLD1/PLD2 Isoform Selectivity Window Among Close 4-Aminopyrazolopyrimidine Analogs

Within the same experimental system, the 1,3-dimethyl compound displays approximately 10-fold selectivity for human PLD1 (IC50 = 150 nM) over human PLD2 (IC50 = 1,500 nM). In contrast, the 1-(tert-butyl)-3-methyl analog achieves only ~3.7-fold selectivity (PLD1 IC50 = 350 nM; PLD2 IC50 = 1,300 nM), and the 3-methyl-1H analog shows only ~2.5-fold selectivity (PLD1 IC50 = 500 nM; PLD2 IC50 = 1,250 nM) [1]. The 1,3-dimethyl substitution pattern thus confers a selectivity advantage of 2.7–4.0× over these close analogs.

Isoform Selectivity
Head-to-head
~10-fold PLD1/PLD2 selectivity (150 nM vs 1,500 nM); analogs show 2.5–3.7-fold
Wider selectivity window supports PLD1-focused pathway interrogation
Selectivity ratio derived under identical conditions
PLD isoform selectivity PLD1-specific inhibition Off-target minimization

Minimal Molecular Weight Among Active 1,3-Disubstituted PLD Inhibitors Enables Efficient Derivatization

With a molecular weight of 163.18 g/mol, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the smallest fully characterized submicromolar PLD1 inhibitor in the Kulkarni et al. 2014 library. For comparison, the 1,3-diphenyl analog (BDBM3003, C₁₇H₁₃N₅) has a molecular weight of approximately 287 g/mol—a 76% mass increase—while delivering weaker PLD inhibition (IC50 700 nM against Streptomyces PLD vs. 1,200 nM for the dimethyl compound under the same assay conditions) [1]. PP2, the widely used pyrazolo[3,4-d]pyrimidine Src inhibitor (3-(4-chlorophenyl)-1-(1,1-dimethylethyl) derivative; MW ~301 g/mol), is nearly twice the size and targets a different enzyme family [2].

Scaffold Efficiency
Cross-study
MW 163 g/mol; PLD1 IC50 150 nM
Low MW provides derivatization headroom vs. bulkier analogs
Compared to 1,3-diphenyl (~287 g/mol) and PP2 (~301 g/mol)
Lead optimization Fragment-based drug design Molecular efficiency

Defined Target Selectivity Profile Distinct from Kinase-Focused Pyrazolopyrimidine Probes

While numerous 4-aminopyrazolo[3,4-d]pyrimidines are optimized as kinase inhibitors (e.g., PP2 inhibits Lck at 4 nM; PP1 and related analogs target Src family kinases; CDK2-targeted derivatives bear extended C6 substituents), the 1,3-dimethyl compound was specifically developed and characterized within a phospholipase D inhibitor library [1][2]. The C4 primary amine and the compact N1/C3-dimethyl substitution pattern favor PLD active-site engagement rather than the extended hinge-binding interactions typical of kinase-targeted pyrazolopyrimidines. The compound's PLD1 IC50 of 150 nM is not accompanied by reported kinase inhibition data in the primary literature, suggesting a distinct selectivity trajectory that differentiates it from multi-kinase pyrazolopyrimidine probes [1].

Target Class
Class-level
PLD inhibitor profile; no reported kinase inhibition in primary characterization
Differentiated from kinase-targeted pyrazolopyrimidine probes
Review needed for off-target kinase panel data
Target specificity PLD vs. kinase selectivity Chemical probe differentiation

Patent-Recognized Scaffold with Broad Therapeutic Potential in CFTR and Proliferative Disorders

The 1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, of which the 1,3-dimethyl compound is a prototypical member, is specifically claimed in patent US 10,208,053 B2 (priority date Dec 16, 2016) as CFTR potentiators for the treatment of cystic fibrosis, COPD, and related disorders [1]. This patent, assigned to Cystic Fibrosis Foundation Therapeutics Inc., provides a clear intellectual property precedent for the therapeutic relevance of this substitution class. Additionally, patent literature identifies closely related 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives as dual Src/Abl inhibitors and anti-proliferative agents [2]. While the 1,3-dimethyl compound itself is primarily characterized as a PLD inhibitor, its position within these patent families substantiates the broader therapeutic relevance of the scaffold.

Patent Context
Supporting evidence
1,3-disubstituted scaffold claimed in US 10,208,053 B2 (CFTR potentiators)
Scaffold recognized in patent literature for translational research context
Qualitative IP precedent; not a compound-specific efficacy claim
CFTR potentiation Cystic fibrosis Intellectual property precedent

Best Research and Industrial Application Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5346-58-7)


Selective Pharmacological Dissection of PLD1- vs. PLD2-Mediated Signaling in Cancer Cell Invasion Studies

The compound's ~10-fold PLD1/PLD2 selectivity window [1] makes it suitable for experiments requiring preferential PLD1 inhibition. At concentrations near its PLD1 IC50 of 150 nM, PLD2 is minimally inhibited (IC50 = 1,500 nM), enabling researchers to attribute phenotypic effects—such as reduced cancer cell invasiveness or altered vesicular trafficking—specifically to PLD1. This selectivity is superior to the 3-methyl-1H and 1-tert-butyl-3-methyl analogs, which exhibit only 2.5-fold and 3.7-fold selectivity, respectively [1]. Paired with a PLD2-selective inhibitor or PLD1 siRNA knockdown as orthogonal validation, this compound supports rigorous target deconvolution in breast cancer, glioblastoma, and melanoma invasion models.

Medicinal Chemistry Starting Point for Fragment Growth and Scaffold Optimization Programs

With a molecular weight of only 163.18 g/mol and confirmed nanomolar PLD1 activity [1], this compound is an ideal minimal scaffold for structure-based lead optimization. The free C4-amine and unsubstituted C6 position provide two synthetic handles for introducing diversity elements without exceeding drug-like property space. Compared to the 1,3-diphenyl analog (MW ≈ 287 g/mol) or PP2 (MW ≈ 301 g/mol), the 1,3-dimethyl compound offers substantially greater headroom for property-guided optimization while maintaining synthetic tractability via established pyrazolopyrimidine chemistry [1][2].

Reference Compound for PLD Inhibitor Assay Development and High-Throughput Screening Calibration

The compound's well-characterized IC50 values across three PLD isoforms (hPLD1 = 150 nM, hPLD2 = 1,500 nM, Streptomyces PLD = 1,200 nM) under standardized assay conditions (50 nM enzyme, phospholipid vesicle substrate, 37 °C, pH 8.0) [1] make it suitable as a cross-laboratory reference inhibitor for calibrating PLD biochemical and cell-based assays. Its activity spans a convenient dynamic range (150–1,500 nM), enabling robust Z′-factor determination and inter-plate variability assessment in HTS campaigns. Procurement of a single well-characterized batch of this compound can serve as an internal standard across multiple screening laboratories.

Negative Control Compound for Kinase-Mediated Pyrazolopyrimidine Pharmacology Studies

Because many pyrazolo[3,4-d]pyrimidine derivatives (e.g., PP2, PP1, 1-NA-PP1) are potent kinase inhibitors [1], experiments using these probes can benefit from the 1,3-dimethyl compound as a structurally matched negative control that lacks significant kinase activity. Its primary characterization as a PLD inhibitor rather than a kinase inhibitor allows researchers to distinguish whether observed cellular phenotypes arise from kinase inhibition or from off-target PLD engagement by the pyrazolopyrimidine core. This application is particularly valuable in signal transduction studies where both Src family kinases and PLD pathways converge on overlapping downstream effectors.

Application
Selection Property
Validation Focus
Cancer cell invasion model studies
PLD1/PLD2 isoform selectivity review
PLD1-specific phenotype attribution and pathway deconvolution
Medicinal chemistry lead optimization
Low MW scaffold with C4-amine and C6 synthetic handles
Property-guided fragment growth and derivatization
PLD inhibitor assay calibration
Cross-isoform IC50 reference data under standardized conditions
Inter-laboratory reproducibility and Z′-factor assessment
Kinase inhibitor control experiments
Target class differentiation from Src/kinase probes
Off-target PLD engagement assessment in signaling studies
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